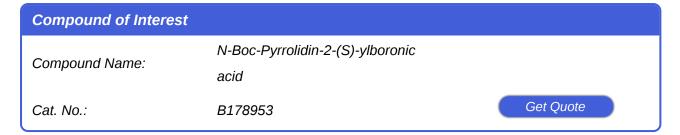


N-Boc-Pyrrolidin-2-(S)-ylboronic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is a chiral organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of the amino acid L-proline, it serves as a versatile building block in the stereoselective synthesis of complex molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a pyrrolidine moiety into various molecular scaffolds. The pyrrolidine ring is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds, making this reagent a valuable tool in drug discovery and development. This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of N-Boc-Pyrrolidin-2-(S)-ylboronic acid.

Chemical and Physical Properties

N-Boc-Pyrrolidin-2-(S)-ylboronic acid is typically a white to off-white solid that is stable under standard laboratory conditions, though it is recommended to be stored in a cool, dry place. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, facilitating its use in a variety of reaction media.



General and Computed Properties

Property	Value	Reference
Molecular Formula	C ₉ H ₁₈ BNO ₄	[1]
Molecular Weight	215.06 g/mol	
CAS Number	149682-75-7	[1]
IUPAC Name	(2S)-1-(tert- butoxycarbonyl)pyrrolidin-2- ylboronic acid	
SMILES	CC(C) (C)OC(=O)N1CCCC1B(O)O	[1]
Physical Form	Solid	
Boiling Point (calculated)	349.2 °C at 760 mmHg	
Heavy Atom Count	15	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	3	[1]

Spectroscopic Data

While specific spectra are often proprietary to commercial suppliers, typical spectroscopic data for **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** are consistent with its structure.

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 1.8 and 3.5 ppm), and a broad signal for the boronic acid protons.
- ¹³C NMR: The carbon NMR spectrum will display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), and signals for the pyrrolidine ring carbons.



- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H bond (if deprotected), C-H bonds, the C=O of the carbamate, and the B-O bonds of the boronic acid.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis

The synthesis of **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** is not widely detailed in publicly available literature. However, a key strategic approach involves the enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with a suitable boron electrophile. A well-established method for the enantioselective α -functionalization of N-Boc-pyrrolidine has been reported by Campos et al., which provides a foundational protocol for accessing the necessary chiral intermediate.[2][3]

Experimental Protocol: Enantioselective α -Lithiation of N-Boc-Pyrrolidine

This protocol describes the formation of the key (S)-2-lithio-N-Boc-pyrrolidine intermediate, which can then be reacted with a borate reagent to yield the desired boronic acid.

Materials:

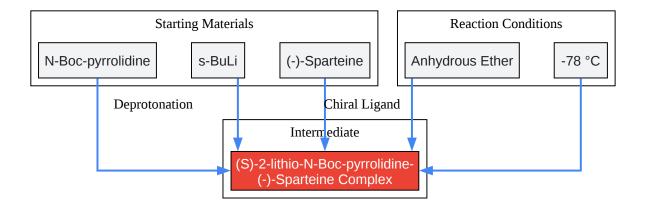
- N-Boc-pyrrolidine
- sec-Butyllithium (s-BuLi) in cyclohexane
- (-)-Sparteine
- Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)
- Triisopropyl borate
- Aqueous HCl

Procedure:



- A solution of N-Boc-pyrrolidine and (-)-sparteine in anhydrous diethyl ether or MTBE is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
- sec-Butyllithium is added dropwise to the solution, and the mixture is stirred at -78 °C for several hours to facilitate the formation of the (S)-2-lithio-N-Boc-pyrrolidine-(-)-sparteine complex.
- Triisopropyl borate is then added to the reaction mixture at -78 °C.
- The reaction is allowed to warm to room temperature and then quenched with aqueous HCl.
- The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
- Purification is typically achieved through column chromatography to yield the enantiomerically enriched N-Boc-Pyrrolidin-2-(S)-ylboronic acid.

Logical Workflow for the Synthesis of the Lithiated Intermediate



Click to download full resolution via product page

Caption: Enantioselective deprotonation of N-Boc-pyrrolidine.

Reactivity and Applications



The primary utility of **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the stereospecific introduction of the N-Boc-pyrrolidin-2-yl moiety onto aromatic and heteroaromatic systems.

Suzuki-Miyaura Coupling

While specific, successful examples of Suzuki-Miyaura coupling with **N-Boc-Pyrrolidin-2-(S)-ylboronic acid** are not extensively reported in the literature, the general principles of this reaction are well-established. The closely related Negishi coupling of the corresponding organozinc reagent has been shown to be highly effective.[2][3]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

- N-Boc-Pyrrolidin-2-(S)-ylboronic acid
- Aryl or heteroaryl halide (e.g., bromide or iodide)
- Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
- Ligand (if necessary, e.g., SPhos, XPhos)
- Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
- Solvent (e.g., dioxane, toluene, DMF)

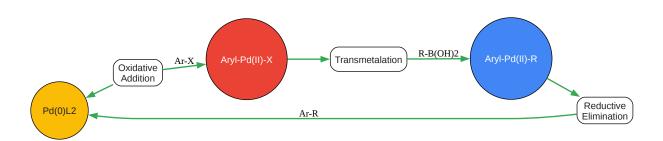
Procedure:

- To a reaction vessel under an inert atmosphere, add N-Boc-Pyrrolidin-2-(S)-ylboronic
 acid, the aryl halide, the palladium catalyst, the ligand (if used), and the base.
- Add the degassed solvent and heat the reaction mixture to the desired temperature (typically 80-120 °C).
- Monitor the reaction progress by TLC or LC-MS.



- Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Coupling



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. a2bchem.com [a2bchem.com]
- 2. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]
- 3. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Boc-Pyrrolidin-2-(S)-ylboronic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b178953#n-boc-pyrrolidin-2-s-ylboronic-acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com